REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(Cl)(=O)C(Cl)=O.[NH2:17][C:18]1[CH:19]=[C:20]([NH:24][C:25](=[O:29])[CH2:26][CH2:27][CH3:28])[CH:21]=[CH:22][CH:23]=1.N1C=CC=CC=1>CN(C)C=O.ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([NH:24][C:25](=[O:29])[CH2:26][CH2:27][CH3:28])[CH:19]=1)=[O:6]
|
Name
|
|
Quantity
|
259 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
113 μL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
4 μL
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)NC(CCC)=O
|
Name
|
|
Quantity
|
209 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stir bar under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled on ice
|
Type
|
CUSTOM
|
Details
|
the reaction was removed from the ice bath
|
Type
|
STIRRING
|
Details
|
stirred for 3 h with a vent to an oil bubbler
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
consumption of the amine reactant
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with ethyl acetate (40 mL) and 1 M aqueous HCl (40 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed again with aqueous HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a colorless oil
|
Type
|
DISSOLUTION
|
Details
|
The oil was redissolved with dichloromethane
|
Type
|
ADDITION
|
Details
|
hexane was added
|
Type
|
CUSTOM
|
Details
|
the precipitation of an amorphous solid
|
Type
|
CONCENTRATION
|
Details
|
The suspension was concentrated
|
Type
|
CUSTOM
|
Details
|
dried under hi-vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)NC2=CC(=CC=C2)NC(CCC)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 382 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |